5-Bromo-4-methoxythiophene-2-carboxylic acid
Overview
Description
5-Bromo-4-methoxythiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1423027-99-9 . It has a molecular weight of 237.07 and its IUPAC name is 5-bromo-4-methoxy-2-thiophenecarboxylic acid . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-methoxythiophene-2-carboxylic acid is 1S/C6H5BrO3S/c1-10-3-2-4 (6 (8)9)11-5 (3)7/h2H,1H3, (H,8,9) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-4-methoxythiophene-2-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 237.07 .Scientific Research Applications
Pharmaceutical Research
5-Bromo-4-methoxythiophene-2-carboxylic acid: is a valuable compound in pharmaceutical research due to its potential as a building block for various drug molecules. Its molecular structure allows for the synthesis of derivatives that may exhibit a range of biological activities. For instance, it can be used to develop new anti-inflammatory agents or antibiotics by modifying the thiophene ring to enhance the compound’s interaction with biological targets .
Materials Science
In the field of materials science, this compound finds application in the synthesis of organic semiconductors. The thiophene moiety is known for its conductive properties when polymerized, making it a candidate for creating novel conductive materials. These materials could be used in the production of organic light-emitting diodes (OLEDs) or solar cells .
Chemical Synthesis
5-Bromo-4-methoxythiophene-2-carboxylic acid: serves as a versatile intermediate in chemical synthesis. Its bromine atom is a reactive site that can undergo various substitution reactions, enabling the creation of a wide array of chemical entities. This reactivity is exploited in the synthesis of complex organic molecules, including natural products and potential therapeutic compounds .
Agriculture
The compound’s derivatives may be explored for their agrochemical properties. Researchers could investigate its use in developing new pesticides or herbicides. The structural modification of the compound could lead to the discovery of molecules with specific action against agricultural pests or weeds, contributing to increased crop yields and food production .
Biotechnology
In biotechnology, 5-Bromo-4-methoxythiophene-2-carboxylic acid could be utilized in the design of biosensors. Due to its electronic properties, it can be functionalized to interact with biological molecules, which could lead to the development of sensors that detect environmental toxins or disease markers .
Environmental Science
This compound may also have applications in environmental science, particularly in the detection and removal of pollutants. Its chemical structure could be tailored to create materials that bind to specific contaminants, aiding in their capture and removal from water sources, thus contributing to environmental remediation efforts .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-bromo-4-methoxythiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S/c1-10-3-2-4(6(8)9)11-5(3)7/h2H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZYFNWEXXZETP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methoxythiophene-2-carboxylic acid | |
CAS RN |
1423027-99-9 | |
Record name | 5-bromo-4-methoxythiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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